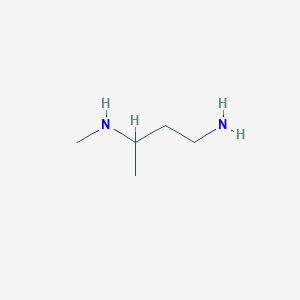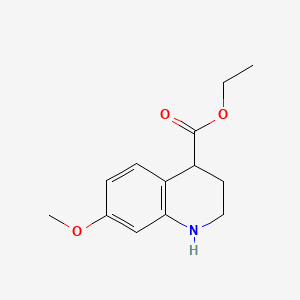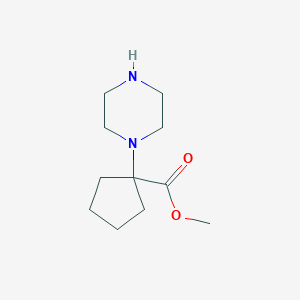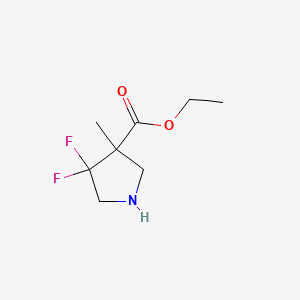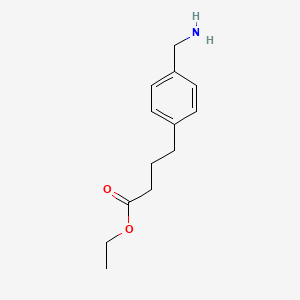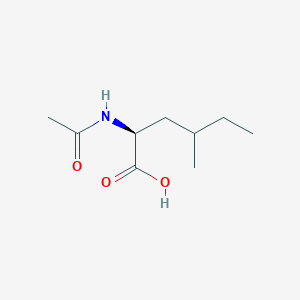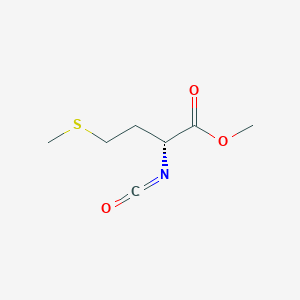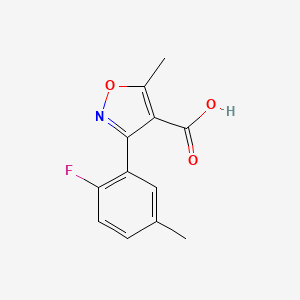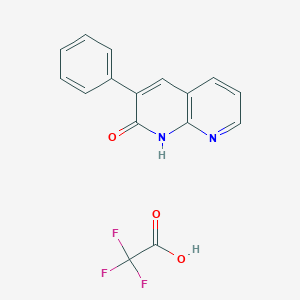
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid is a heterocyclic compound that has garnered interest due to its versatile applications in medicinal chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable scaffold in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol (EtOH).
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: This compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has shown promise in the treatment of bacterial infections and other diseases due to its biological activity.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it a potential candidate for antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: A core structure found in many biologically active molecules.
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.
2-Amino-1,8-naphthyridine: A derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C16H11F3N2O3 |
|---|---|
Molekulargewicht |
336.26 g/mol |
IUPAC-Name |
3-phenyl-1H-1,8-naphthyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H10N2O.C2HF3O2/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14;3-2(4,5)1(6)7/h1-9H,(H,15,16,17);(H,6,7) |
InChI-Schlüssel |
MGNZLQADSZOYIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


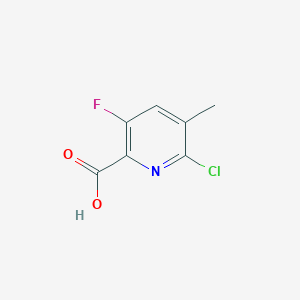
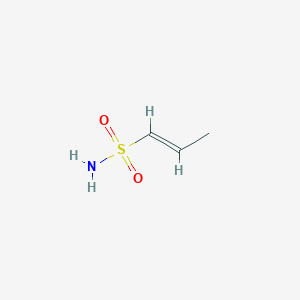
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306759.png)
